molecular formula C16H15ClN2O2S B1173490 Fluorescent Brightener  79 CAS No. 12676-63-0

Fluorescent Brightener 79

Cat. No.: B1173490
CAS No.: 12676-63-0
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fluorescent Brightener 79 (C.I. Fluorescent Brightener 79, CAS 12676-63-0) is a stilbene-derived compound with the molecular formula C₄₄H₃₀N₁₂Na₆O₁₈S₆ and a molecular weight of 1,345.11 g/mol . It is synthesized via condensation reactions involving 1,2-bis(4-amino-2-sulfophenyl)ethene, 2,4,6-trichloro-1,3,5-triazine, and 4-aminobenzenesulfonic acid. This compound is commercially marketed under names such as Chemiphore AS and Delfl White BSM .

Properties

CAS No.

12676-63-0

Molecular Formula

C16H15ClN2O2S

Synonyms

Fluorescent Brightener 79

Origin of Product

United States

Comparison with Similar Compounds

Key Properties :

  • Stability : Resistant to acids, alkalis, chlorine bleaching, oxygen bleaching, and sodium sulfite .
  • Application : Primarily used for whitening cotton textiles, imparting a blue fluorescence under UV light .
  • Performance : Exhibits high affinity for cellulose, enhancing brightness without compromising fabric integrity.

Comparison with Similar Compounds

Fluorescent Brightener 79 belongs to the stilbene sulfonate family, which shares structural motifs (e.g., diamino-stilbene disulfonic acid derivatives) but differs in substituents and molecular architecture. Below is a comparative analysis with analogous compounds:

Structural and Functional Comparisons

Table 1: Key Properties of Fluorescent Brighteners

Compound Molecular Weight (g/mol) Core Structure Primary Application Stability Profile Key Research Findings
Fluorescent Brightener 79 1,345.11 Stilbene-triazine-sulfonate Cotton whitening Acid/alkali/chlorine-resistant Optimal for textile durability
Calcofluor White (CFW) ~804 (Rylux analog) Diaminostilbene disulfonate Cellulose/chitin staining Light-sensitive Binds β-glucans/chitin; antifungal
Fluorescent Brightener 28 ~958 (est.) Stilbene-triazine Fungal spore/cellulose detection Moderate photostability Effective at 1 μg/mL for imaging
Fluorescent Brightener 85 N/A Stilbene derivative Medical diagnostics (onychomycosis) High aqueous solubility Superior to KOH staining
Polymeric FB (Study) ~3,000 (est.) Poly(stilbene-triazine) Paper surface sizing Enhanced UV resistance Outperforms monomeric analogs

(a) Textile Whitening

  • FB79 : Excels in cotton due to sulfonate groups enhancing cellulose affinity. Stability under bleaching conditions makes it industrially preferred .
  • Calcofluor White : Less suitable for textiles due to photodegradation but widely used in microscopy for cellulose/chitin labeling .

(c) Antifungal Activity

  • CFW and FB220 : Inhibit Trichophyton rubrum and Candida albicans (MIC₈₀: 2.87–22.92 mg/mL). Substituents (e.g., sulfate at R2) reduce efficacy by 10-fold .

(d) Material Science

  • Polymeric FB: Reduces paper yellowing by 40% compared to monomeric stilbenes, with superior UV resistance and surface strength .

Stability and Limitations

  • FB79 : Superior chlorine resistance critical for textile laundering but untested in high-UV environments .
  • Calcofluor White : Photodegradation limits outdoor use but valuable in controlled lab settings .

Q & A

Basic Research Questions

Q. What are the standard methodologies for synthesizing and characterizing Fluorescent Brightener 79?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions (e.g., condensation or sulfonation), followed by purification via column chromatography or HPLC. Characterization requires nuclear magnetic resonance (NMR) for structural confirmation, mass spectrometry (MS) for molecular weight validation, and UV-Vis/fluorescence spectroscopy to confirm absorbance/emission profiles. Ensure reproducibility by adhering to protocols in peer-reviewed literature and reporting detailed experimental conditions (e.g., solvent systems, reaction temperatures) .

Q. Which analytical techniques are most effective for quantifying Fluorescent Brightener 79 in solution?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with fluorescence detection is preferred for its sensitivity and specificity. Calibration curves should be constructed using certified reference standards. Fluorescence spectroscopy can complement HPLC but requires instrument calibration per ASTM guidelines (e.g., using physical transfer standards to correct spectral outputs) .

Q. What are the key chemical properties of Fluorescent Brightener 79 that influence its application in research?

  • Methodological Answer : Critical properties include absorbance/emission maxima (e.g., λexem), quantum yield, solubility in polar/nonpolar solvents, and photostability. These are determined experimentally via spectrophotometry and accelerated aging studies under controlled light exposure. Compare results against databases like SciFinder to contextualize findings .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported quantum yield values for Fluorescent Brightener 79 across studies?

  • Methodological Answer : Discrepancies often arise from variations in solvent polarity, temperature, or instrument calibration. Address this by:

  • Using standardized reference materials (e.g., quinine sulfate) for instrument qualification.
  • Reporting solvent dielectric constants and excitation wavelengths.
  • Applying metrological frameworks (e.g., ASTM E578) to ensure spectral comparability across labs .

Q. What experimental designs are optimal for assessing the photostability of Fluorescent Brightener 79 under varying environmental conditions?

  • Methodological Answer : Design controlled experiments exposing the compound to specific light intensities (e.g., UV vs. visible light) and durations. Monitor degradation via time-resolved fluorescence spectroscopy and HPLC. Use kinetic models (e.g., first-order decay equations) to quantify half-lives. Ensure reproducibility by detailing light sources (e.g., wavelength filters) in supplementary materials .

Q. How can computational modeling predict the interaction of Fluorescent Brightener 79 with biological or polymeric substrates?

  • Methodological Answer : Employ molecular docking simulations to explore binding affinities with target proteins or polymers. Validate predictions with experimental data (e.g., fluorescence quenching assays). Density functional theory (DFT) can model electronic transitions to explain spectral shifts in different environments. Ensure data interoperability by adhering to FAIR principles (Findable, Accessible, Interoperable, Reusable) .

Q. What strategies mitigate fluorescence quenching when integrating Fluorescent Brightener 79 into nanomaterials?

  • Methodological Answer : Optimize surface functionalization of nanomaterials (e.g., silica nanoparticles) to reduce aggregation-induced quenching. Use dynamic light scattering (DLS) and transmission electron microscopy (TEM) to assess dispersion. Compare fluorescence lifetimes via time-correlated single-photon counting (TCSPC) to differentiate static vs. dynamic quenching mechanisms .

Q. How does pH variability affect the fluorescence efficiency of Fluorescent Brightener 79, and how can this be systematically analyzed?

  • Methodological Answer : Conduct titration experiments across a pH range (e.g., 2–12) while monitoring emission spectra. Use Henderson-Hasselbalch analysis to determine pKa values if protonatable groups are present. Correlate spectral shifts with solvent dielectric changes using Lippert-Mataga plots .

Guidelines for Methodological Rigor

  • Data Contradiction Analysis : When conflicting data arise (e.g., varying Stokes shifts), apply multivariate analysis to isolate variables (e.g., solvent purity, instrument drift) and replicate experiments under standardized conditions .
  • Literature Review : Use specialized databases (e.g., Web of Science, SciFinder) to identify knowledge gaps, such as unexplored applications in bioimaging or unresolved structure-property relationships .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.